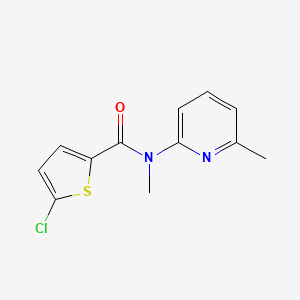
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential role in cancer therapy.
Mecanismo De Acción
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by this compound leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to selectively inhibit the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound selectively inhibits the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. One limitation is that this compound may have off-target effects, leading to the inhibition of other enzymes or pathways. Another limitation is that this compound may have variable potency and selectivity in different cancer types.
Direcciones Futuras
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of this compound and its effects on other enzymes or pathways. Another direction is to optimize the potency and selectivity of this compound in different cancer types. Additionally, the development of this compound-based combination therapies with other cancer therapies may lead to enhanced efficacy and reduced toxicity. Finally, the development of this compound-based imaging agents may enable the non-invasive detection of glutaminase activity in vivo.
Métodos De Síntesis
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinyl sodium salt. The second step involves the reaction of 2-pyrazinyl sodium salt with 2-aminobenzenesulfonamide to form N-(2-pyrazinyl)benzenesulfonamide. The third step involves the reaction of N-(2-pyrazinyl)benzenesulfonamide with thionyl chloride to form N-(2-pyrazinyl)benzenesulfonyl chloride. The final step involves the reaction of N-(2-pyrazinyl)benzenesulfonyl chloride with 4-chloroacetylpyrazole to form this compound.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been extensively studied for its potential role in cancer therapy. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to selectively kill cancer cells while sparing normal cells. This compound has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c12-7-4-13-17(5-7)6-10(18)14-8-2-1-3-9-11(8)16-19-15-9/h1-5H,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRZLCLIODEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)
![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)


![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)



![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)